molecular formula C12H21NO B7563847 Azepan-1-yl(cyclopentyl)methanone

Azepan-1-yl(cyclopentyl)methanone

Cat. No.: B7563847
M. Wt: 195.30 g/mol
InChI Key: ULXSPRHPCJNHIN-UHFFFAOYSA-N
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Description

Azepan-1-yl(cyclopentyl)methanone is a chemical compound that belongs to the class of azepane derivatives Azepane is a seven-membered heterocyclic compound containing one nitrogen atom The compound is characterized by the presence of a cyclopentyl group attached to the methanone moiety, which is further linked to the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl(cyclopentyl)methanone typically involves the reaction of azepane with cyclopentanone under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azepane, followed by the addition of cyclopentanone. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(cyclopentyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols can replace the oxygen atom.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium at room temperature.

    Reduction: LiAlH₄ in dry ether under reflux conditions.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) in an organic solvent such as dichloromethane (DCM).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

Azepan-1-yl(cyclopentyl)methanone has been explored for various scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features make it a candidate for drug design targeting specific biological pathways.

    Materials Science: The compound’s unique chemical properties are studied for the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a tool compound in biological studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: The compound is explored for its potential use in the synthesis of fine chemicals and intermediates in various industrial processes.

Mechanism of Action

The mechanism of action of azepan-1-yl(cyclopentyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azepan-1-yl(4-tert-butylphenyl)methanone: Similar in structure but with a tert-butylphenyl group instead of a cyclopentyl group.

    Azepan-1-yl(1-(thiophen-2-yl)cyclopentyl)methanone: Contains a thiophen-2-yl group attached to the cyclopentyl moiety.

Uniqueness

Azepan-1-yl(cyclopentyl)methanone is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

azepan-1-yl(cyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-12(11-7-3-4-8-11)13-9-5-1-2-6-10-13/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXSPRHPCJNHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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